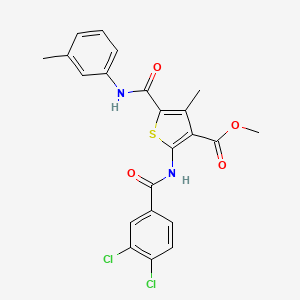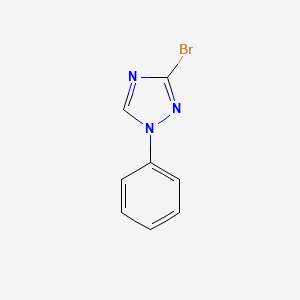
3beta-Aecetoxy-4-androsten-17-on
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3beta-Aecetoxy-4-androsten-17-on, also known as 3β-acetoxy-4-androsten-17-one, is a steroid hormone with weak androgenic activity. It is a metabolite of testosterone and dihydrotestosterone (DHT). This compound is naturally produced by the enzyme 5α-reductase from the adrenal hormone dehydroepiandrosterone (DHEA) .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3beta-Aecetoxy-4-androsten-17-on can be achieved through various synthetic routes. One common method involves the interaction of ethylene glycol with 3β-acetoxy-15β, 16β-methylene-5-androsten-17-one, followed by oxidation and stereoselective reduction . The oxidation process typically uses CrO3-C5H5N as the oxidant, while the reduction process employs Li[Al(OC(CH3)3)3H] as the reductive agent .
Industrial Production Methods
Industrial production of this compound often involves the biosynthetic transformation of phytosterols by Mycobacterium strains. This method is efficient and yields high quantities of the desired compound .
Analyse Des Réactions Chimiques
Types of Reactions
3beta-Aecetoxy-4-androsten-17-on undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Oxidation: CrO3-C5H5N is commonly used as the oxidant.
Reduction: Li[Al(OC(CH3)3)3H] is used as the reductive agent.
Substitution: Various nucleophiles can be used to substitute the acetoxy group.
Major Products Formed
The major products formed from these reactions include 3β-acetoxy-17, 17-ethylendioxy-15β, 16β-methylene-5-androsten-7β-ol and other derivatives .
Applications De Recherche Scientifique
3beta-Aecetoxy-4-androsten-17-on has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of 3beta-Aecetoxy-4-androsten-17-on involves its conversion to active metabolites that interact with androgen receptors. These interactions modulate the expression of target genes involved in various physiological processes . The compound also inhibits the enzyme testosterone 5α-reductase, reducing the conversion of testosterone to DHT .
Comparaison Avec Des Composés Similaires
Similar Compounds
Androstenol: A steroidal pheromone with similar structural features.
Androstenone: Another steroidal pheromone with a similar backbone structure.
Uniqueness
3beta-Aecetoxy-4-androsten-17-on is unique due to its specific acetoxy group at the 3β position, which influences its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and contributes to its specific applications in research and industry .
Propriétés
Formule moléculaire |
C21H30O3 |
|---|---|
Poids moléculaire |
330.5 g/mol |
Nom IUPAC |
(10,13-dimethyl-17-oxo-1,2,3,6,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-yl) acetate |
InChI |
InChI=1S/C21H30O3/c1-13(22)24-15-8-10-20(2)14(12-15)4-5-16-17-6-7-19(23)21(17,3)11-9-18(16)20/h12,15-18H,4-11H2,1-3H3 |
Clé InChI |
OJXGRUAWXGFZAO-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)OC1CCC2(C3CCC4(C(C3CCC2=C1)CCC4=O)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Bis[bis(trimethylsilyl)methyl]-germanium II](/img/structure/B12064784.png)

![4-Amino-1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-ethynylpyrimidin-2-one](/img/structure/B12064803.png)

![[2-Hexadecanoyloxy-3-[hydroxy-(2,3,4,5,6-pentahydroxycyclohexyl)oxyphosphoryl]oxypropyl] hexadecanoate](/img/structure/B12064811.png)







![2-[4-(3,4-Difluorophenyl)phenyl]ethan-1-amine](/img/structure/B12064870.png)
![2-(4'-Methyl-[1,1'-biphenyl]-4-yl)ethanamine](/img/structure/B12064876.png)
